molecular formula C18H17N3O4 B2953447 2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-31-0

2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2953447
CAS RN: 687580-31-0
M. Wt: 339.351
InChI Key: BVRCWSNTUBSZJC-UHFFFAOYSA-N
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Description

2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations
A significant area of scientific research involving 2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one focuses on its synthesis and chemical transformations. Sedova et al. (2014) explored the Biginelli reaction with 5-R-salicylic aldehydes, leading to diastereomers of the compound, which undergo ring opening in DMF and DMSO solutions (Sedova, Krivopalov, Gatilov, & Shkurko, 2014). Another study by Sedova et al. (2016) further investigated the intramolecular transformations of 8-substituted diastereomers, demonstrating the potential for reversible chemical reactions under different conditions (Sedova, Krivopalov, & Shkurko, 2016).

Biological Activities and Applications
The compound's framework is structurally related to a variety of heterocyclic compounds that exhibit significant biological activities. Research into nitro and amino substitutions in related heterocyclic compounds has shown potential for topoisomerase-I targeting activity and pronounced antitumor activity, hinting at the therapeutic potential of structurally similar compounds (Singh et al., 2003). Furthermore, nitroimidazole derivatives containing the 1,3,4-oxadiazole scaffold have been explored for their antimicrobial properties, demonstrating strong antibacterial activities against various bacterial strains, which may suggest similar applications for the compound (Li et al., 2012).

Pharmacological Potential
The broader class of 1,3,4-oxadiazole compounds, to which the compound is related, has been extensively studied for their pharmacological potential. These studies have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. This suggests potential research pathways for 2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one in these areas. For instance, compounds with the 1,3,4-oxadiazole core have been synthesized and characterized for their antibacterial activity against various pathogens, indicating the relevance of such structural motifs in developing new antimicrobial agents (Reddy et al., 2013).

properties

IUPAC Name

9-methyl-10-(4-methylphenyl)-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-3-5-12(6-4-11)20-17(22)19-15-10-18(20,2)25-16-8-7-13(21(23)24)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRCWSNTUBSZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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